Lipophilicity Control: XLogP3 1.3 vs. 2.77 for Spiro[indene-1,4'-piperidine]
The target compound exhibits a calculated XLogP3 of 1.3, which is 1.47 log units lower than the closely related spiro[indene-1,4'-piperidine] (LogP 2.77) [1]. This reduced lipophilicity aligns with optimal CNS drug-like space (cLogP 1-3) and is associated with lower non-specific tissue binding and reduced hERG liability [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Spiro[indene-1,4'-piperidine] LogP = 2.77 |
| Quantified Difference | ΔLogP = -1.47 (target compound is 1.47 log units less lipophilic) |
| Conditions | Computational prediction using XLogP3 algorithm for target; ChemSrc LogP for comparator |
Why This Matters
Lower lipophilicity reduces the risk of promiscuous binding and improves developability profiles, making the target compound a more tractable starting point for lead optimization.
- [1] Kuujia. 2H-spiro[1-benzofuran-3,4'-piperidin]-2-one (CAS 4427-27-4) - Computed Properties: XLogP3 1.3. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
